molecular formula C13H18N2O2 B2446638 4-(2-(Pyrrolidin-1-yl)ethylamino)benzoic acid CAS No. 1225863-00-2

4-(2-(Pyrrolidin-1-yl)ethylamino)benzoic acid

Cat. No. B2446638
CAS RN: 1225863-00-2
M. Wt: 234.299
InChI Key: NFWMREHNUPSZOQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds with a pyrrolidine ring, such as 4-(2-(Pyrrolidin-1-yl)ethylamino)benzoic acid, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The pyrrolidine ring in 4-(2-(Pyrrolidin-1-yl)ethylamino)benzoic acid is a five-membered nitrogen heterocycle. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .

Scientific Research Applications

Complexation and Structural Studies

  • Complexation with Metals : Compounds related to 4-(2-(Pyrrolidin-1-yl)ethylamino)benzoic acid, such as 2-(2-amino-ethylamino)-benzoic acid, have been used in metal complexation studies. These complexes are examined using UV-Vis and IR spectroscopy and X-ray crystallography, providing insights into molecular interactions and structures (Woodburn et al., 2010).

Crystallography

  • Co-Crystallization with Chiral Compounds : The benzoic acid–pyrrolidin-1-ium-2-carboxylate co-crystal represents an application of non-centrosymmetric co-crystallization, highlighting the potential of such compounds in forming crystal structures with unique properties (Chesna et al., 2017).

Organic Synthesis

  • Synthesis of Functionalized Pyrrolidinones : The compound has been involved in the synthesis of functionalized 2-pyrrolidinones through domino reactions, demonstrating its role in creating novel organic compounds (Gao et al., 2013).

Material Science

  • Luminescence and Magnetism in Coordination Polymers : The related compound, 4-(pyridin-4-yl)benzoic acid, has been used to synthesize new metal-coordination networks displaying interesting properties like luminescence and magnetism (Mehlana et al., 2012).

Miscellaneous Applications

  • Antimicrobial Activity : Some derivatives of benzoic acid have shown potential in antimicrobial applications, indicating the possible use of 4-(2-(Pyrrolidin-1-yl)ethylamino)benzoic acid in this area as well (Sodha et al., 2003).

properties

IUPAC Name

4-(2-pyrrolidin-1-ylethylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c16-13(17)11-3-5-12(6-4-11)14-7-10-15-8-1-2-9-15/h3-6,14H,1-2,7-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWMREHNUPSZOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCNC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(Pyrrolidin-1-yl)ethylamino)benzoic acid

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